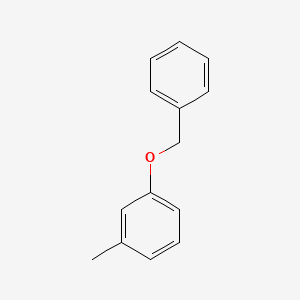

m-(Benzyloxy)toluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

M-(Benzyloxy)toluene is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

Research indicates that m-(Benzyloxy)toluene exhibits various biological activities, particularly in the pharmaceutical domain. Its derivatives have been evaluated for their potential as anticonvulsants and anti-inflammatory agents.

Case Study: Anticonvulsant Activity

A study tested a series of compounds derived from benzyloxy-benzamides for anticonvulsant activity using the maximal electroshock seizure (MES) assay. The results indicated promising anticonvulsant properties, particularly in derivatives containing the benzyloxy moiety .

Table 2: Biological Activity of this compound Derivatives

| Compound | Activity Type | Assay Used | Result |

|---|---|---|---|

| 4-(Benzyloxy)-benzamide | Anticonvulsant | MES | Effective |

| 2-N-methylaminoethanol derivative II | Anticonvulsant | MES | High efficacy |

| Various benzyloxy derivatives | Anti-inflammatory | In vitro | Significant inhibition |

Industrial Applications

This compound is also utilized in industrial applications, particularly as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its role as a solvent in various chemical reactions enhances its utility in organic synthesis.

Table 3: Industrial Applications of this compound

| Application | Industry | Description |

|---|---|---|

| Intermediate for pharmaceuticals | Pharmaceutical | Used in the synthesis of active compounds |

| Solvent | Chemical Manufacturing | Serves as a solvent for organic reactions |

| Dye production | Textile | Acts as a precursor for dye synthesis |

Environmental and Safety Considerations

While this compound has beneficial applications, it is essential to consider its environmental impact and safety profile. Studies have shown that exposure to toluene (from which this compound is derived) can have neurotoxic effects, necessitating careful handling and regulation .

Table 4: Safety Profile of Toluene Derivatives

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | Varies by exposure route |

| Chronic Exposure Effects | Neurotoxicity |

| Regulatory Status | Subject to regulations |

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzylic methyl group undergoes oxidation under various conditions, similar to toluene derivatives . Key pathways include:

In aerobic conditions, the benzylic position forms a peroxyl radical intermediate, leading to benzaldehyde or benzoic acid derivatives . The benzyloxy group stabilizes intermediates via resonance but does not significantly alter regioselectivity .

Halogenation Reactions

The benzylic C–H bond is susceptible to radical halogenation:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NBS / AIBN | Light, CCl₄ | 3-Benzyloxybenzyl bromide | Selective bromination |

| Br₂ / UV light | Solvent-free | 3-Benzyloxybenzyl bromide | Radical chain mechanism |

The reaction proceeds via a benzylic radical intermediate, with the benzyloxy group exerting a minor electron-donating effect .

Reduction Reactions

The benzyl ether moiety can be cleaved under reductive conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂ / Pd-C | Ethanol, RT | 3-Methylphenol | >90% |

| LiAlH₄ | Anhydrous ether | Toluene derivative (retains CH₃) | Partial reduction |

Hydrogenolysis selectively removes the benzyl group, yielding 3-methylphenol (via O-debenzylation) . The methyl group on the aromatic ring remains unaffected .

Electrophilic Aromatic Substitution

The electron-donating benzyloxy group directs electrophiles to the ortho and para positions relative to itself:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0–5°C | Nitro derivatives (mixed) | Ortho/para |

| SO₃ / H₂SO₄ | Reflux | Sulfonated derivatives | Dominant para |

Competition between the methyl and benzyloxy groups influences product distribution, with steric hindrance favoring para substitution .

Thermal and Photochemical Reactions

Under UV light or heat, the compound undergoes:

-

C–O bond cleavage : Generates benzyl and methylphenoxy radicals .

-

Dimerization : Forms bibenzyl derivatives via radical coupling .

Key Research Findings

-

Oxidation Selectivity : Co/Mn catalysts favor benzoic acid formation (73% yield) over benzaldehyde under aerobic conditions .

-

Reductive Stability : The benzyl ether linkage resists hydrolysis in acidic media but cleaves readily under hydrogenolysis .

-

Steric Effects : The meta-methyl group reduces reactivity in electrophilic substitution compared to unsubstituted benzyloxybenzene .

Propriétés

Numéro CAS |

834-17-3 |

|---|---|

Formule moléculaire |

C14H14O |

Poids moléculaire |

198.26 g/mol |

Nom IUPAC |

1-methyl-3-phenylmethoxybenzene |

InChI |

InChI=1S/C14H14O/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

Clé InChI |

FRQUHSBKTAMSDF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OCC2=CC=CC=C2 |

SMILES canonique |

CC1=CC(=CC=C1)OCC2=CC=CC=C2 |

Key on ui other cas no. |

834-17-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.